4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group, and an oxabicyclohexane ring system
Preparation Methods
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxabicyclo[2.1.1]hexane ring: This can be achieved through a [2+2] cycloaddition reaction using photochemistry.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the bicyclic structure.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the Boc group can protect the amino group during chemical reactions.
Comparison with Similar Compounds
Similar compounds to 4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid include:
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- 4-[(tert-butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic acid
These compounds share similar structural features but differ in the substituents attached to the bicyclic ring. The presence of the trifluoromethyl group in this compound makes it unique, as it can significantly influence the compound’s chemical and biological properties.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO5/c1-9(2,3)21-8(19)16-10-4-11(5-10,7(17)18)20-6(10)12(13,14)15/h6H,4-5H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYLIUFFZHXGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(OC2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.